REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.[C:10](N1C=CN=C1)(N1C=CN=C1)=[O:11]>C(#N)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:10](=[O:11])[NH:9][N:8]=2)[CH:7]=1
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=NC1)NN
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Name
|
|
Quantity
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38 g
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Type
|
reactant
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Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
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Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
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The precipitate was collect by filtration
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Type
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CUSTOM
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Details
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6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one as a light brown solid was collected
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Name
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|
Type
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|
Smiles
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BrC=1C=CC=2N(C1)C(NN2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |